molecular formula C7H7BrClN B1383599 3-Bromo-2-(chloromethyl)-5-methylpyridine CAS No. 1211578-73-2

3-Bromo-2-(chloromethyl)-5-methylpyridine

Cat. No. B1383599
CAS RN: 1211578-73-2
M. Wt: 220.49 g/mol
InChI Key: BRGPXFHGTJDSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-(chloromethyl)-5-methylpyridine is an organic compound that is used in a variety of applications in the scientific research field. It is a versatile molecule that can be used as a starting material for synthesis, as a reagent for reactions, and as a tool for studying biochemical and physiological effects.

Scientific Research Applications

Halogen-rich Intermediate for Synthesis

3-Bromo-2-(chloromethyl)-5-methylpyridine and related halopyridine isomers are valuable potential building blocks in medicinal chemistry research. They are used for synthesizing a variety of pentasubstituted pyridines with functionalities for further chemical manipulations (Wu et al., 2022).

Crystal Structure Synthesis

The compound has been used in the synthesis of new Schiff base compounds, which are characterized by elemental analysis, IR spectra, and single-crystal X-ray diffraction. These compounds exhibit excellent antibacterial activities (Wang et al., 2008).

Chemoselective Amination

It is involved in chemoselective functionalization processes. For example, catalytic amination conditions afford exclusively the bromide substitution product for both secondary amines and primary anilines (Stroup et al., 2007).

Preparation as an Intermediate

The compound is an important intermediate in the synthesis of many medicines and pesticides. Methods like extraction, distillation, and column chromatography have been used to separate and purify its photochlorinated products (Su Li, 2005).

Synthesis of Novel Pyridine-Based Derivatives

It serves as a base for the synthesis of novel pyridine derivatives. These derivatives have been explored for their potential as chiral dopants for liquid crystals and for biological activities like anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).

BAZ2B Bromodomain Ligands

Derivatives of 3-amino-2-methylpyridine, closely related to 3-Bromo-2-(chloromethyl)-5-methylpyridine, have been identified as ligands of the BAZ2B bromodomain, important in drug discovery (Marchand et al., 2016).

properties

IUPAC Name

3-bromo-2-(chloromethyl)-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-5-2-6(8)7(3-9)10-4-5/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGPXFHGTJDSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(chloromethyl)-5-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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